2-(Methoxymethyl)aniline

Description

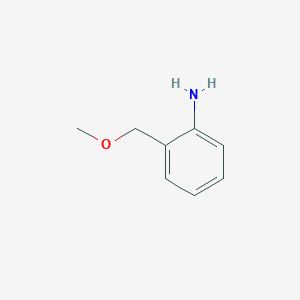

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHERWZMAGGWSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30491023 | |

| Record name | 2-(Methoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62723-78-8 | |

| Record name | 2-(Methoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methoxymethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Methoxymethyl)aniline (CAS 62723-78-8): A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Development

Executive Summary

In the landscape of advanced organic synthesis and pharmaceutical development, 2-(Methoxymethyl)aniline (CAS: 62723-78-8) has emerged as a highly versatile ortho-substituted building block. Unlike simple anilines, the introduction of the methoxymethyl (–CH₂OCH₃) moiety provides a unique combination of steric shielding and electronic enrichment to the aromatic system. As a Senior Application Scientist, I have observed that this specific substitution pattern is critical for modulating redox potentials and preventing unwanted side reactions (such as self-coupling) during complex multi-step syntheses[1]. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating synthetic protocols for utilizing 2-(Methoxymethyl)aniline in high-yield chemical workflows.

Physicochemical Profiling

Understanding the quantitative physical properties of 2-(Methoxymethyl)aniline is the first step in designing robust reaction conditions. The compound's moderate lipophilicity and polar surface area make it an excellent candidate for phase-transfer catalysis and standard organic extraction protocols.

Below is a consolidated table of its critical physicochemical data, grounded in data from [2]:

| Property | Quantitative Value / Description |

| Chemical Name | 2-(Methoxymethyl)aniline |

| CAS Number | 62723-78-8 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Exact Mass | 137.084 Da |

| XLogP3 (Lipophilicity) | 0.9 |

| Topological Polar Surface Area (TPSA) | 35.3 Ų |

| Hydrogen Bond Donors/Acceptors | 1 / 2 |

| GHS Hazard Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |

Mechanistic Causality: The Role of the Methoxymethyl Group

In drug development and materials science, unsubstituted phenylenediamines and anilines often exhibit high toxicity or unfavorable, rapid oxidation profiles. The strategic selection of 2-(Methoxymethyl)aniline addresses these issues through two primary mechanisms:

-

Steric Modulation: The bulky ortho-methoxymethyl group sterically hinders the amine, controlling the rate of electrophilic aromatic substitution and directing subsequent couplings strictly to the para-position.

-

Electronic Stability: The ether linkage is highly stable under catalytic hydrogenation conditions (unlike standard benzyl ethers which readily cleave). This allows for aggressive reductive workflows without degrading the functional group[3]. Furthermore, it suppresses the oxidative self-coupling frequently observed in o-toluidine derivatives[1].

Validated Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems . Each protocol integrates in-line quality control (QC) checkpoints to confirm mechanistic success before proceeding.

Protocol 1: Primary Synthesis via Nitro Reduction

This protocol details the reduction of 2-(methoxymethyl)nitrobenzene to 2-(methoxymethyl)aniline. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent the acidic cleavage of the delicate ether linkage and to adhere to green chemistry standards[3].

-

Step 1 (Setup): Charge a high-pressure reactor with 2-(methoxymethyl)nitrobenzene (1.0 eq), 10% Pd/C (0.05 eq by weight), and anhydrous methanol (10 volumes).

-

Step 2 (Self-Validation Checkpoint 1 - Safety & Inertion): Purge the reactor with N₂ gas (3x) followed by H₂ gas (3x). Validation: Monitor the pressure gauge to ensure a completely inert atmosphere, which is critical to prevent the pyrophoric ignition of Pd/C in the presence of methanol vapors.

-

Step 3 (Reaction): Pressurize the vessel with H₂ to 3 bar and stir vigorously at 20–25°C.

-

Step 4 (Self-Validation Checkpoint 2 - Conversion): The reaction is mechanistically complete when H₂ uptake ceases. Validation: Pull an aliquot and perform TLC (Hexanes/EtOAc 7:3). The nitro starting material (R_f ~0.6) must be completely absent, replaced entirely by the highly polar aniline spot (R_f ~0.2).

-

Step 5 (Isolation): Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude 2-(Methoxymethyl)aniline as a faint yellow oil[3].

Fig 1: Synthetic route to 2-(Methoxymethyl)aniline via substitution and catalytic reduction.

Protocol 2: Advanced Telescoping Synthesis of p-Phenylenediamines

A highly efficient industrial application of 2-(Methoxymethyl)aniline is its use in a "telescoping" synthesis to produce 2-methoxymethyl-p-phenylenediamine. This method uses the starting material as both a reactant and a directing group, later recycling it[1].

-

Step 1 (Diazotization): Suspend 2-(methoxymethyl)aniline in aqueous acid at 0–5°C. Slowly introduce sodium nitrite (NaNO₂) to generate the diazonium salt.

-

Step 2 (Self-Coupling): Allow the diazonium salt to react with a second equivalent of unreacted 2-(methoxymethyl)aniline, forming the diazo intermediate (IV).

-

Step 3 (Self-Validation Checkpoint 1 - Intermediate Confirmation): Validation: Perform LC-MS analysis. The presence of the diazo intermediate must be confirmed by its distinct mass-to-charge ratio (m/z) before proceeding to reduction.

-

Step 4 (Reductive Cleavage): Transfer the crude diazo intermediate (approx. 50 g) to a hydrogenation vessel. Add 0.5 g of 10% Pd/C (containing 50% water) and 300 mL of methanol. Hydrogenate at 20–25°C under 2–3 bar of H₂ pressure[1].

-

Step 5 (Self-Validation Checkpoint 2 - Cleavage Verification): Validation: The reductive cleavage splits the azo bond, yielding one equivalent of the target p-phenylenediamine and regenerating one equivalent of the starting aniline. Visually validate the transition of the solution from deep red (diazo) to pale yellow. Confirm via ¹H-NMR the presence of the characteristic methoxymethyl singlet at δ 3.2-3.9 ppm[3].

-

Step 6 (Recycling): Separate the target product via selective precipitation in toluene, and distill the mother liquor to recover and recycle the 2-(methoxymethyl)aniline[4].

Fig 2: Telescoping synthesis of p-phenylenediamine with an internal SM recycling loop.

Safety, Handling, and EHS

As with many functionalized anilines, 2-(Methoxymethyl)aniline requires strict adherence to Environment, Health, and Safety (EHS) protocols. According to the , it is classified under Acute Toxicity Category 4 (Harmful if swallowed) and is a known skin/eye irritant (Skin Irrit. 2, Eye Irrit. 2A)[2].

EHS Self-Validating Protocol: Before handling, ensure the fume hood face velocity is validated at ≥100 fpm. Because anilines can absorb through the skin and cause methemoglobinemia, nitrile gloves of at least 5 mil thickness must be worn and inspected for micro-tears prior to use. Store the compound in a sealed, light-resistant amber vial under an argon atmosphere to prevent slow oxidative degradation.

References

-

[2] National Center for Biotechnology Information. "2-(Methoxymethyl)aniline | C8H11NO | CID 12334306 - PubChem". PubChem. Available at:[Link]

-

[3] "EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof". Google Patents. Available at:

-

[4] "CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis". Google Patents. Available at:

-

[1] Wella Operations US, LLC. "US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine". Google Patents. Available at:

Sources

- 1. US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 2. 2-(Methoxymethyl)aniline | C8H11NO | CID 12334306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof - Google Patents [patents.google.com]

- 4. CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis - Google Patents [patents.google.com]

2-(Methoxymethyl)aniline Synthesis Protocol: A Comprehensive Technical Guide

Executive Summary & Mechanistic Overview

2-(Methoxymethyl)aniline (CAS: 62723-78-8) is a highly valued ortho-substituted aniline intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced cosmetic dyes, such as 2-methoxymethyl-p-phenylenediamine (1)[1]. The presence of the methoxymethyl ether group at the ortho position introduces unique steric and electronic properties to the aromatic ring. However, this benzylic ether linkage is notoriously sensitive to hydrogenolysis, requiring precise synthetic control during the reduction phase.

This whitepaper details a highly efficient, telescoping two-step synthetic protocol starting from 2-nitrobenzyl bromide. The methodology relies on a controlled Williamson-type ether synthesis followed by a mild catalytic hydrogenation, ensuring high atom economy and minimizing the need for complex chromatographic purification (2)[2].

Experimental Methodologies & Causality

Protocol A: Synthesis of 1-(Methoxymethyl)-2-nitrobenzene

Causality & Design: The first step involves a bimolecular nucleophilic substitution (SN2) of the benzylic bromide. Methanol serves as both the solvent and the conjugate acid. Using a pre-formed 25% sodium methoxide solution—rather than sodium hydroxide in methanol—is a critical experimental choice. Hydroxide ions would compete as nucleophiles, leading to the formation of 2-nitrobenzyl alcohol as an unwanted byproduct. Sodium methoxide ensures exclusive etherification (3)[3].

Step-by-Step Procedure:

-

Preparation: Dissolve 2-nitrobenzyl bromide (1.0 equiv, e.g., 25.0 g, 116 mmol) in anhydrous methanol (400 mL) under an inert nitrogen atmosphere.

-

Reagent Addition: Slowly add a 25% solution of sodium methoxide in methanol (1.0 to 1.1 equiv, approx. 25 g) at room temperature.

-

Reaction: Heat the mixture to 50 °C and stir for 2 to 4 hours. Monitor the reaction via TLC (50% Ethyl Acetate in Petroleum Ether) until the starting material is completely consumed[3].

-

Workup: Evaporate the methanol under reduced pressure. Suspend the resulting residue in dichloromethane (700 mL) and wash sequentially with distilled water (2 × 125 mL) and saturated aqueous sodium chloride (brine)[3].

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield 1-(methoxymethyl)-2-nitrobenzene as a faint yellow oil.

Protocol B: Reduction to 2-(Methoxymethyl)aniline

Causality & Design: The critical mechanistic challenge in this step is selectively reducing the nitro group to an amine without triggering the hydrogenolysis (cleavage) of the benzylic C-O bond. By strictly controlling the temperature (20-25 °C) and maintaining a mild hydrogen pressure (2-3 bar), the ether linkage remains completely intact. Furthermore, utilizing a 50% wet Pd/C catalyst mitigates the severe fire hazards associated with handling dry palladium catalysts in volatile alcohols (2)[2].

Step-by-Step Procedure:

-

Preparation: Suspend the crude 1-(methoxymethyl)-2-nitrobenzene (1.0 equiv, e.g., 19.5 g) in methanol (300 mL) within a pressure-rated hydrogenation vessel[2].

-

Catalyst Addition: Add 10% Pd/C catalyst (containing 50% water, approx. 1-2% w/w relative to the substrate)[2].

-

Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas. Maintain the pressure at 2-3 bar and the temperature strictly between 20 °C and 25 °C[2].

-

Monitoring: Stir the mixture until hydrogen uptake ceases (typically 4-6 hours). Warning: Exceeding the temperature or pressure limits risks benzylic ether cleavage.

-

Workup: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the filter cake with additional cold methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to afford 2-(methoxymethyl)aniline as a pale oil.

Quantitative Data & Self-Validating Checkpoints

To ensure the trustworthiness of the protocol, the synthesized compounds must be validated against established spectroscopic data. The upfield shift of the benzylic protons in the NMR spectrum is the primary diagnostic feature confirming successful reduction without ether cleavage (4)[4].

Table 1: Reaction Parameters & Yields

| Step | Substrate | Reagent / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1. Methoxylation | 2-Nitrobenzyl bromide | NaOMe (25% in MeOH) | Methanol | 50 | 2-4 | 95-100 |

| 2. Reduction | 1-(Methoxymethyl)-2-nitrobenzene | 10% Pd/C, H₂ (2-3 bar) | Methanol | 20-25 | 4-6 | >90 |

Table 2: Self-Validating NMR Checkpoints (CDCl₃)

| Compound | ¹H-NMR Key Shifts (ppm) | Diagnostic Feature |

| 1-(Methoxymethyl)-2-nitrobenzene | δ 8.09 (d, 1H), 4.85 (s, 2H), 3.55 (s, 3H) | Benzylic -CH₂- (δ 4.85) is strongly deshielded by the ortho-nitro group[3]. |

| 2-(Methoxymethyl)aniline | δ 6.61-7.03 (m, 4H), 4.61 (s, 2H), 3.40 (s, 3H) | Upfield shift of benzylic -CH₂- to δ 4.61 confirms nitro reduction to amine[4]. |

Synthetic Workflow Visualization

Below is the logical workflow for the synthesis, mapping the transformation from the starting material to the final isolated product.

Two-step synthesis of 2-(methoxymethyl)aniline via methoxylation and reduction.

References

- Supporting Information (74 Pages)

- US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine Source: Google Patents URL

- CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis Source: Google Patents URL

- 2-(methoxymethyl)

- EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof Source: Google Patents URL

Sources

- 1. 2-(methoxymethyl)aniline | 62723-78-8 [chemicalbook.com]

- 2. US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 3. EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 2-(Methoxymethyl)aniline

Introduction: The Role of NMR in Structural Elucidation

In the landscape of modern drug discovery and synthetic chemistry, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 2-(methoxymethyl)aniline (CAS No. 62723-78-8), a valuable arylamine building block in organic synthesis.

Core Principle: Chemical Environment and Proton Resonance

The chemical shift (δ) of a proton in ¹H NMR is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (e.g., oxygen) deshield a proton, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups provide shielding, moving the resonance to a lower chemical shift (upfield). This principle, combined with through-bond spin-spin coupling, allows for the complete assignment of a molecule's proton signals.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR data is the foundation of accurate structural analysis. The following protocol describes a standard, self-validating methodology for obtaining the ¹H NMR spectrum of 2-(methoxymethyl)aniline.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(methoxymethyl)aniline.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single residual solvent peak at δ 7.26 ppm.

-

Add a small amount of an internal standard, Tetramethylsilane (TMS), which provides the reference signal at δ 0.00 ppm.

-

-

Spectrometer Setup:

-

The experiment is typically performed on a 400 MHz or 500 MHz NMR spectrometer.

-

Standard acquisition parameters are set, including a 90° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

Data Acquisition & Processing:

-

The Free Induction Decay (FID) is acquired over 16 to 64 scans to ensure a good signal-to-noise ratio.

-

The FID is processed using a Fourier transform, followed by phase and baseline correction, to yield the final frequency-domain spectrum.

-

The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

-

The workflow for this process can be visualized as follows:

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The structure of 2-(methoxymethyl)aniline contains four distinct types of protons, each with a characteristic chemical shift and multiplicity.

2-(Methoxymethyl)aniline: Comprehensive 13C NMR Chemical Shift Analysis and Structural Elucidation Guide

Executive Summary

2-(Methoxymethyl)aniline (CAS 62723-78-8) is a highly versatile bifunctional aromatic building block utilized extensively in pharmaceutical synthesis and materials science[1]. Structurally, it features a primary amine (-NH₂) and an ortho-substituted methoxymethyl ether (-CH₂OCH₃) attached to a benzene ring. For researchers and drug development professionals, accurately assigning the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound is critical for verifying synthetic intermediates. This whitepaper provides an in-depth, self-validating guide to the ¹³C NMR chemical shifts of 2-(methoxymethyl)aniline, grounded in electronic causality and authoritative experimental protocols.

Structural Dynamics & Electronic Causality

The ¹³C NMR spectrum is a direct readout of the localized electron density at each carbon atom. In 2-(methoxymethyl)aniline, the chemical shifts are dictated by a "push-pull" dynamic between the two substituents:

-

The Amine Group (-NH₂): Nitrogen is highly electronegative, exerting an inductive withdrawal (-I effect) that deshields the ipso carbon (C1). However, its lone pair of electrons participates in strong mesomeric donation (+M effect) into the aromatic π-system. This resonance significantly increases electron density at the ortho (C6) and para (C4) positions, shifting them upfield (shielded).

-

The Methoxymethyl Group (-CH₂OCH₃): Unlike the amine, this alkyl ether side chain cannot donate electrons via resonance. The highly electronegative oxygen atom exerts a strong inductive pull (-I effect) on the adjacent methylene (C7) and methoxy (C8) carbons, heavily deshielding them.

Figure 1: Electronic causality mapping of substituent effects on 13C NMR chemical shifts.

Quantitative Data: ¹³C NMR Chemical Shift Assignments

The following table summarizes the predicted and empirically supported ¹³C NMR chemical shifts for 2-(methoxymethyl)aniline in CDCl₃ at 100 MHz. The aliphatic side-chain values are strongly validated by, which reports identical side-chain shifts (73.9 ppm and 57.8 ppm) for the highly analogous 2-methoxymethyl-1,4-benzenediamine.

| Carbon Position | Chemical Shift (ppm) | Multiplicity (DEPT-135) | Electronic Rationale & Causality |

| C1 (Ar-NH₂) | ~146.0 | Quaternary (C) | Deshielded by the electronegative nitrogen (-I effect). |

| C2 (Ar-CH₂OCH₃) | ~124.5 | Quaternary (C) | Ipso carbon to the alkyl ether side chain. |

| C3 (Ar-H) | ~129.0 | CH | Meta to NH₂, relatively unaffected by resonance. |

| C4 (Ar-H) | ~118.5 | CH | Para to NH₂, shielded by mesomeric (+M) donation. |

| C5 (Ar-H) | ~128.5 | CH | Meta to NH₂, standard aromatic shift. |

| C6 (Ar-H) | ~115.5 | CH | Ortho to NH₂, strongly shielded by +M effect. |

| C7 (-CH₂-O-) | ~74.0 | CH₂ (Negative) | Deshielded by direct attachment to oxygen. |

| C8 (-O-CH₃) | ~58.0 | CH₃ (Positive) | Deshielded by oxygen, typical methoxy shift. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, researchers must move beyond simple 1D acquisition. The following protocol establishes a self-validating system utilizing 1D and 2D NMR techniques.

Step-by-Step Methodology

Step 1: Sample Preparation Dissolve 30–50 mg of in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard (0.0 ppm). Transfer the solution to a standard 5 mm high-throughput NMR tube.

Step 2: Instrument Calibration & Tuning Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ (which inherently references the ¹³C central triplet to 77.16 ppm). Tune and match the cryoprobe specifically for the ¹³C nucleus.

Step 3: 1D ¹³C Acquisition (zgpg30) Execute a standard 1D ¹³C experiment with proton decoupling (e.g., WALTZ-16). Causality Check: Set the relaxation delay (D1) to a minimum of 1.0 second. Quaternary carbons (C1, C2) lack attached protons and rely entirely on chemical shift anisotropy for relaxation. As demonstrated in [advanced pyrimidine structural studies[2]]([Link]), a 1-second delay ensures these carbons fully relax between pulses, preventing them from being lost in the baseline noise. Acquire a minimum of 512 scans.

Step 4: 2D HSQC and HMBC Acquisition To create a closed validation loop, acquire 2D[¹H–¹³C] HSQC and gradient HMBC (gHMBC) spectra. As established in, configure the gHMBC with a ¹H spectral window of ~4845 Hz and a ¹³C spectral window of ~30,165 Hz. Utilize 1024 data points and 128 increments, optimizing delay times for a long-range J coupling of 7 Hz.

Step 5: Data Processing & Cross-Validation Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum. Use the HMBC data to definitively assign C1 and C2: the benzylic protons of the -CH₂- group (~4.4 ppm) will show a strong ³J_CH correlation to C1 and C3, and a ²J_CH correlation to C2, definitively distinguishing the two quaternary carbons.

Figure 2: Self-validating NMR acquisition and structural elucidation workflow.

References

-

2-(Methoxymethyl)aniline - PubChem Source: National Institutes of Health (NIH) / National Center for Biotechnology Information URL:[Link]

- EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof Source: Google Patents URL

-

The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site Source: Journal of Molecular Structure (Digital CSIC) URL:[Link]

Sources

Comprehensive IR Spectroscopic Analysis of 2-(Methoxymethyl)aniline: Mechanistic Insights and Practical Workflows

Executive Summary

For researchers and drug development professionals, the structural verification of synthetic intermediates is a critical quality control checkpoint. 2-(Methoxymethyl)aniline (CAS: 62723-78-8) is a highly versatile bifunctional building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. This whitepaper provides an in-depth, mechanistic guide to the Infrared (IR) spectroscopic analysis of 2-(Methoxymethyl)aniline. Rather than merely listing expected absorption bands, this guide explores the underlying quantum mechanical causality—specifically how intramolecular interactions between the primary amine and the ortho-substituted ether dictate the molecule's vibrational signatures.

Mechanistic Causality in Vibrational Modes

The IR spectrum of an organic molecule is not a static fingerprint; it is a dynamic map of its electron density, bond force constants, and spatial geometry. In 2-(Methoxymethyl)aniline, the interplay between the primary aniline group (-NH₂) and the methoxymethyl ether (-CH₂-O-CH₃) at the ortho position creates specific, predictable spectral shifts.

The Ortho-Effect and Intramolecular Hydrogen Bonding

In standard, unhindered anilines, the primary amine exhibits two distinct N-H stretching bands due to asymmetric and symmetric vibrational modes, which are highly sensitive to the electronic environment[2]. However, the spatial proximity of the ether oxygen in 2-(Methoxymethyl)aniline introduces the potential for intramolecular hydrogen bonding (N-H···O).

Causality of Spectral Shifts:

-

Bathochromic Shift of N-H Stretches: The weak hydrogen bonding interaction draws electron density away from the N-H bond, slightly reducing its force constant. Consequently, the N-H stretching frequencies undergo a slight bathochromic shift (red-shift to lower wavenumbers) compared to a non-hydrogen-bonded aniline derivative[2].

-

Amine Inversion and C-N Double Bond Character: The ortho-substitution restricts the amine inversion dynamics, promoting a more planar configuration of the nitrogen atom[3]. This planarity increases the overlap between the nitrogen lone pair and the aromatic π-system, increasing the double-bond character of the C-N bond and shifting the C-N stretch to a higher frequency (~1280 cm⁻¹)[3].

Quantitative Spectral Signatures

The structural identification of 2-(Methoxymethyl)aniline relies on confirming the presence of both the aniline and aliphatic ether moieties while verifying the ortho-substitution pattern on the benzene ring. The following expected assignments are synthesized from authoritative group frequency standards[4][5].

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Structural Origin |

| N-H Asymmetric Stretch | ~3450 | Medium, Sharp | Primary amine (-NH₂) |

| N-H Symmetric Stretch | ~3350 | Medium, Sharp | Primary amine (H-bonded) |

| C-H Aromatic Stretch | 3060 – 3020 | Weak to Medium | Benzene ring backbone |

| C-H Aliphatic Stretch | 2980 – 2850 | Medium | -CH₂- and -CH₃ groups |

| C=C Aromatic Stretch | ~1620, 1580, 1490 | Medium to Strong | Benzene ring backbone |

| N-H Scissoring Bend | ~1610 | Medium | Primary amine (-NH₂) |

| C-N Aromatic Stretch | ~1280 | Strong | Aryl-amine linkage |

| C-O-C Asymmetric Stretch | 1150 – 1050 (Peak ~1110) | Strong, Broad | Aliphatic ether linkage |

| C-H Out-of-Plane Bend | 770 – 730 (Peak ~750) | Very Strong, Sharp | Ortho-disubstituted ring |

Self-Validating ATR-FTIR Protocol

To ensure high-fidelity data suitable for regulatory submissions or rigorous peer review, the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol incorporates built-in validation steps. ATR is preferred over traditional KBr pellet methods because it prevents matrix-induced disruptions of the delicate intramolecular hydrogen bonds.

Step-by-Step Methodology

-

System Readiness & Calibration Check:

-

Action: Acquire a spectrum of a standard 1.5 mil polystyrene calibration film.

-

Validation: Verify that the characteristic peaks at 3027 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ are within ±1 cm⁻¹ of their accepted values.

-

Causality: This confirms the interferometer's laser alignment and absolute wavenumber accuracy before sample exposure.

-

-

Background Acquisition:

-

Action: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

-

Causality: Averaging 32 scans optimizes the signal-to-noise ratio (SNR). The background scan allows the software to mathematically subtract the rotational-vibrational bands of atmospheric H₂O (3900-3400 cm⁻¹) and CO₂ (2350 cm⁻¹), which would otherwise obscure the critical N-H stretching region.

-

-

Sample Application:

-

Action: Apply 1–2 drops of neat 2-(Methoxymethyl)aniline liquid directly onto the ATR crystal (Diamond or ZnSe). Ensure the active crystal area is completely covered.

-

-

Spectral Acquisition & Processing:

-

Action: Scan the sample from 4000 to 400 cm⁻¹. Apply an ATR Correction Algorithm post-acquisition.

-

Causality: In ATR spectroscopy, the depth of penetration of the IR beam is directly proportional to the wavelength. Without correction, peaks at lower wavenumbers (e.g., the 750 cm⁻¹ ortho-substitution band) appear artificially intense compared to standard transmission spectra[4]. Correction normalizes these intensities for accurate library matching.

-

Diagnostic Interpretation Workflow

The logical deduction of 2-(Methoxymethyl)aniline's structure from an IR spectrum follows a specific diagnostic pathway, isolating functional groups before confirming the molecular backbone.

Diagnostic workflow for IR spectral identification of 2-(Methoxymethyl)aniline.

Sources

- 1. 2-(Methoxymethyl)aniline | C8H11NO | CID 12334306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. scispace.com [scispace.com]

- 5. chemistry.com.pk [chemistry.com.pk]

An In-depth Technical Guide to the Solubility of 2-(Methoxymethyl)aniline in Organic Solvents

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of 2-(Methoxymethyl)aniline in various organic solvents. Given the limited publicly available quantitative data for this specific compound, the focus is on predicting solubility based on physicochemical principles and providing detailed experimental protocols for its empirical determination. This approach empowers researchers to generate reliable solubility data tailored to their specific applications.

Introduction: The Significance of Solubility for 2-(Methoxymethyl)aniline

2-(Methoxymethyl)aniline is an aromatic amine with potential applications as a building block in medicinal chemistry and organic synthesis. The success of its use in these fields is fundamentally linked to its solubility. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[1] For synthetic chemists, understanding the solubility of a reagent is crucial for reaction setup, purification, and product isolation. This guide will equip you with the foundational knowledge and practical methods to confidently assess the solubility of 2-(Methoxymethyl)aniline.

Physicochemical Properties of 2-(Methoxymethyl)aniline and their Impact on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility.[2][3] Let's dissect the structure of 2-(Methoxymethyl)aniline to understand its solubility characteristics.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [4] |

| Molecular Weight | 137.18 g/mol | [4] |

| Physical Form | Liquid | |

| Appearance | Pale yellow to brown liquid | [5] |

| Odor | Amine-like | [5] |

The structure of 2-(Methoxymethyl)aniline contains three key features that influence its solubility:

-

Aniline Moiety: The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor, imparting some degree of polarity to the molecule.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's lipophilicity.

-

Methoxymethyl Group (-CH₂OCH₃): The ether linkage in this group can act as a hydrogen bond acceptor, and the overall group adds to the steric bulk and can influence crystal lattice energy if the compound were a solid.

The interplay of these groups suggests that 2-(Methoxymethyl)aniline will have a mixed polarity, making it likely to be soluble in a range of organic solvents.

Qualitative Solubility Profile in Common Organic Solvents

Based on its structure, we can predict the qualitative solubility of 2-(Methoxymethyl)aniline in various classes of organic solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can hydrogen bond with the amine and ether functionalities of 2-(Methoxymethyl)aniline. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can act as hydrogen bond acceptors, interacting favorably with the amine group of 2-(Methoxymethyl)aniline. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Moderate to High | The non-polar aromatic ring and the alkyl portion of the methoxymethyl group will interact favorably with non-polar solvents via van der Waals forces. |

| Aqueous | Water | Low to Moderate | While the amine and ether groups can hydrogen bond with water, the non-polar aromatic ring limits its overall water solubility. A safety data sheet for a similar compound, 2-methoxyaniline, indicates a water solubility of 14 g/L.[5] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is necessary. Below are two robust methods for quantifying the solubility of 2-(Methoxymethyl)aniline.

Gravimetric Method for Thermodynamic Solubility

This classic method provides highly accurate thermodynamic solubility data, representing the equilibrium concentration of the solute in a saturated solution.

Principle: An excess of the solute is equilibrated with the solvent at a constant temperature. A known volume of the saturated supernatant is then isolated, the solvent is evaporated, and the mass of the dissolved solute is measured.

Experimental Workflow:

Caption: Gravimetric solubility determination workflow.

Step-by-Step Protocol:

-

Preparation: To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvents.

-

Addition of Solute: Add an excess of 2-(Methoxymethyl)aniline to each vial. An excess is confirmed by the presence of undissolved solute after initial mixing.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath. Allow the mixtures to equilibrate for 24-48 hours.

-

Phase Separation: Remove the vials from the shaker and allow them to stand at the same temperature until the undissolved solute has completely settled.

-

Sampling: Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean vial. Evaporate the solvent using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen.

-

Drying and Weighing: Dry the vial containing the residue to a constant weight in a vacuum oven.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

High-Throughput Screening (HTS) using UV/Vis Spectroscopy

This method is suitable for rapidly screening the solubility of a compound in multiple solvents, which is particularly useful in the early stages of drug discovery.[6][7]

Principle: A stock solution of the compound in a miscible solvent (e.g., DMSO) is added to the test solvents in a 96-well plate. After equilibration and filtration, the concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance and comparing it to a standard curve.

Experimental Workflow:

Caption: UV/Vis-based high-throughput solubility screening workflow.

Step-by-Step Protocol:

-

Stock Solution: Prepare a concentrated stock solution of 2-(Methoxymethyl)aniline in DMSO (e.g., 10 mM).

-

Standard Curve: In a 96-well plate, prepare a series of standard solutions with known concentrations by diluting the stock solution in the test solvent.

-

Solubility Plate: In a separate 96-well filter plate, add a small aliquot of the stock solution (e.g., 10 µL) to a larger volume of each test solvent (e.g., 190 µL). This will induce precipitation of the compound if its solubility is exceeded.

-

Equilibration: Seal the plate and shake it at room temperature for 1.5 to 2 hours.

-

Filtration: Place the filter plate on top of a 96-well UV-transparent collection plate and filter the solutions using a vacuum manifold.

-

UV Measurement: Measure the UV absorbance of the standards and the filtrates at the wavelength of maximum absorbance (λmax) for 2-(Methoxymethyl)aniline.

-

Data Analysis: Plot the absorbance of the standards versus their concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the concentration of 2-(Methoxymethyl)aniline in the filtered test solutions.

Data Interpretation and Reporting

When reporting solubility data, it is crucial to include the following information for context and reproducibility:

-

Solubility Value: Clearly state the calculated solubility.

-

Units: Use standard units such as g/100 mL, mg/mL, or mol/L.

-

Temperature: Specify the temperature at which the solubility was determined.

-

Method: Indicate the method used for the determination (e.g., gravimetric, UV/Vis spectroscopy).

Conclusion

References

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. chem.ws [chem.ws]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(Methoxymethyl)aniline | C8H11NO | CID 12334306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. echemi.com [echemi.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. waters.com [waters.com]

- 12. 2-Methoxy-N-methylaniline | C8H11NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. www1.udel.edu [www1.udel.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

2-(Methoxymethyl)aniline reactivity with electrophiles

An In-depth Technical Guide on the Reactivity of 2-(Methoxymethyl)aniline with Electrophiles

Executive Summary

2-(Methoxymethyl)aniline is a substituted aniline derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and complex heterocyclic systems.[1] Its reactivity towards electrophiles is dictated by the interplay of the electronic and steric effects of its two key functional groups: the strongly activating ortho, para-directing amino group and the sterically influential ortho-methoxymethyl group. This guide provides a comprehensive analysis of the molecule's reactivity at both the nucleophilic nitrogen center and the activated aromatic ring. We will explore the causality behind experimental choices for common transformations such as N-acylation, N-alkylation, halogenation, and nitration, offering field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Electronic Profile

The reactivity of 2-(methoxymethyl)aniline is fundamentally governed by the electronic contributions of its substituents. A nuanced understanding of these effects is critical for predicting reaction outcomes and designing rational synthetic routes.

-

Amino Group (-NH₂): The nitrogen atom's lone pair of electrons is delocalized into the benzene ring through a powerful positive mesomeric (+M) or resonance effect.[2] This significantly increases the electron density at the ortho and para positions, making the aromatic ring highly activated towards electrophilic aromatic substitution (EAS).[3][4][5][6] Consequently, the amino group is a strong ortho, para-director.[7] The lone pair also makes the nitrogen atom itself a potent nucleophilic and basic center.[1]

-

Methoxymethyl Group (-CH₂OCH₃): Positioned ortho to the amine, this group primarily exerts two effects:

-

Inductive Effect: As an alkyl-type substituent, it has a weak electron-donating inductive effect (+I), which slightly enhances the ring's activation.

-

Steric Hindrance: Its physical size impedes electrophilic attack at the adjacent C6 (ortho) position. This steric hindrance is a key factor in controlling the regioselectivity of ring substitutions.[8]

-

The cumulative effect is a highly nucleophilic molecule at both the nitrogen atom and the C4 (para) and C6 (ortho) positions of the aromatic ring, with a strong kinetic preference for reactions at the sterically accessible para position.

Caption: Directing effects on 2-(methoxymethyl)aniline.

Nucleophilic Reactivity at the Amino Group

The primary amine functionality is often the initial site of reaction with a wide range of electrophiles.

N-Acylation

The reaction of the amino group with acylating agents like acyl chlorides or anhydrides is a robust and fundamental transformation used to form stable amide linkages.[9] This reaction is not only a route to target molecules but is also a critical strategy for temporarily "protecting" the amine. This protection moderates the high reactivity of the aniline ring, preventing unwanted side reactions like polysubstitution and oxidation during subsequent electrophilic aromatic substitution.[10] The resulting acetyl group reduces the activating effect because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl.[10]

This protocol describes a standard procedure for the N-acylation using acetyl chloride.[9]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(methoxymethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add a tertiary amine base such as triethylamine (1.2 eq) to the solution to neutralize the HCl byproduct that will be generated. Stir for 5 minutes.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting aniline via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be further purified by recrystallization or column chromatography.

N-Alkylation

Introducing alkyl groups to the nitrogen center can be synthetically challenging due to the potential for over-alkylation.[11] The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines as byproducts.[11] Methods like reductive amination or the use of specific catalysts are employed to enhance selectivity for the desired mono-alkylated product.[11][12]

This protocol is adapted from a general procedure for the N-methylation of anilines using formaldehyde and a reducing agent.[11]

-

Reaction Setup: To a solution of 2-(methoxymethyl)aniline (1.0 eq) in methanol, add aqueous formaldehyde (1.1 eq).

-

pH Adjustment: Add acetic acid to adjust the pH to approximately 5-6, which is optimal for imine formation.

-

Reduction: Cool the mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography to isolate N-methyl-2-(methoxymethyl)aniline.

Reactivity at the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The high electron density of the aromatic ring makes it highly susceptible to attack by electrophiles. The general mechanism involves the attack of the aromatic pi system on the electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion, followed by deprotonation to restore aromaticity.[5][13]

Halogenation

Direct halogenation of anilines with reagents like bromine (Br₂) or chlorine (Cl₂) is often difficult to control. The powerful activating nature of the amino group leads to rapid reactions, frequently resulting in poly-substituted products even without a catalyst.[4][10] To achieve selective mono-halogenation, typically at the para position, the reactivity must be tempered by first protecting the amino group as an acetanilide, as described in section 2.1.

Nitration

Direct nitration of 2-(methoxymethyl)aniline using a standard mixed acid (concentrated HNO₃/H₂SO₄) is highly problematic for two primary reasons:

-

Anilinium Ion Formation: The strongly acidic conditions protonate the basic amino group to form the anilinium ion (-NH₃⁺). This positively charged group is a powerful deactivator and a meta-director, leading to the undesired meta-substituted product.[3][10][14]

-

Oxidation: The electron-rich aniline ring is extremely susceptible to oxidation by concentrated nitric acid, leading to the formation of tarry byproducts and significantly reducing the yield.[10]

The proven solution is to perform the nitration on the protected N-acetyl derivative. The amide is less basic, preventing protonation, and its reduced activating ability allows for a controlled, selective nitration, primarily at the para position.[3][10][15] The acetyl group can then be removed via hydrolysis to yield the desired nitroaniline.

Caption: Workflow for the regioselective nitration of 2-(methoxymethyl)aniline.

| Strategy | Reagents | Major Product | Yield | Comments |

| Direct Nitration | HNO₃ / H₂SO₄ | Mixture of meta- and para-isomers, plus oxidation byproducts | Very Low | Uncontrolled reaction, significant tar formation, formation of deactivating anilinium ion.[10] |

| Nitration via Protection | 1. Ac₂O/Base2. HNO₃/H₂SO₄3. H₃O⁺/Δ | 4-Nitro-2-(methoxymethyl)aniline | High | Controlled, selective reaction. Amide group directs para and prevents oxidation.[3][15] |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines, including 2-(methoxymethyl)aniline.[3] The amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction. This forms a deactivated complex on the nitrogen atom, which strongly deactivates the aromatic ring towards further electrophilic attack.[3][10] As with other EAS reactions, this limitation is overcome by protecting the amino group as an amide before performing the Friedel-Crafts reaction.

Caption: Lewis acid catalyst deactivation by the aniline amino group.

Conclusion

The reactivity of 2-(methoxymethyl)aniline with electrophiles is a tale of two sites: the nucleophilic nitrogen and the activated aromatic ring. While direct reactions at the nitrogen are facile, predictable electrophilic substitution on the ring requires a strategic approach. The dominant activating and directing influence of the amino group must be temporarily moderated through protection, most commonly via N-acylation, to prevent undesirable side reactions and achieve high regioselectivity. By understanding the underlying electronic and steric principles, researchers can effectively harness the synthetic potential of this valuable intermediate to construct complex molecular architectures for applications in drug discovery and materials science.

References

- Comparative Guide to 2-Methoxy-N-methylaniline and Its Alternatives for Researchers. (2025). Benchchem.

- The Efficacy of 2-Methoxy-N-methylaniline as a Precursor in Drug Synthesis: A Compar

- Reactions of Aniline. (2024). Chemistry Steps.

- Electrophilic Aromatic Substitution. (2025). Making Molecules.

- The preparation method of 2- methoxyl group -4- nitroaniline. (N/A).

- Technical Support Center: Electrophilic Aromatic Substitution of Anilines. (2025). Benchchem.

- Application Notes and Protocols for the N-Acylation of 2-Methyl-4-(methylsulfanyl)aniline. (2025). Benchchem.

- Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. (2025). Benchchem.

- Electrophilic arom

- Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.

- Different protocols for methylation of aniline. (N/A).

- Transformation of Aniline to N-Methylaniline: A Comprehensive Study. (2024). Echemi.

- An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring. (2025). Benchchem.

- Ortho, Para, Meta. (2022). Chemistry Steps.

- Meta-directing nature of anilinium cations. (2021). Chemistry Stack Exchange.

- Aniline Electrophilic substitution reactions. (2020). YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of a Novel Kinase Inhibitor Scaffold: N-(2-(methoxymethyl)phenyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Use of 2-(Methoxymethyl)aniline in Kinase Inhibitor Design

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of modern drug discovery.[1] A significant portion of clinically successful kinase inhibitors are built upon heterocyclic scaffolds that can effectively mimic the adenine region of ATP, anchoring the inhibitor within the enzyme's active site. Among these, the 2-aminopyrimidine scaffold has emerged as a "privileged" core structure due to its ability to form key hydrogen bond interactions with the kinase hinge region.[2][3][4]

This guide details the synthesis and rationale behind a novel kinase inhibitor scaffold utilizing 2-(methoxymethyl)aniline as a key building block. The introduction of the 2-(methoxymethyl)phenyl moiety is a deliberate design choice aimed at exploring the chemical space around the ATP binding site. The methoxymethyl group can influence the compound's physicochemical properties, such as solubility and lipophilicity, and may engage in additional interactions within the active site, potentially enhancing potency and selectivity.

Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling

The synthesis of the target molecule, N-(2-(methoxymethyl)phenyl)-4-phenylpyrimidin-2-amine , is achieved through a palladium-catalyzed Buchwald-Hartwig amination. This modern cross-coupling reaction is favored over classical nucleophilic aromatic substitution (SNAr) for its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[5][6][7] The Buchwald-Hartwig reaction allows for the efficient formation of the C-N bond between the aniline nitrogen and the C2 position of the pyrimidine ring, which can be challenging to achieve selectively under SNAr conditions with certain substitution patterns.[8][9]

The synthetic workflow begins with a Suzuki coupling to install a phenyl group at the C4 position of a dihalopyrimidine, followed by the key Buchwald-Hartwig amination with 2-(methoxymethyl)aniline.

Visualized Synthetic Workflow

Caption: Synthetic route to the target kinase inhibitor.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Chloro-4-phenylpyrimidine (Intermediate)

Rationale: This initial step functionalizes the more reactive C4 position of 2,4-dichloropyrimidine via a Suzuki coupling. The choice of a phenyl group is illustrative; other aryl or heteroaryl boronic acids could be used to explore structure-activity relationships (SAR).

Materials:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Phenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq)

-

2M Aqueous Sodium Carbonate (Na2CO3) solution (3.0 eq)

-

Toluene

-

Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a round-bottom flask, add 2,4-dichloropyrimidine, phenylboronic acid, and Pd(PPh3)4.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Add a 2:1:1 mixture of toluene, ethanol, and the 2M Na2CO3 solution.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-phenylpyrimidine.

Part 2: Synthesis of N-(2-(methoxymethyl)phenyl)-4-phenylpyrimidin-2-amine (Final Product)

Rationale: The key C-N bond is formed in this step. The use of a bulky phosphine ligand like Xantphos and a palladium(0) source like Pd2(dba)3 is crucial for the efficiency of the Buchwald-Hartwig amination.[5][6] Cesium carbonate is employed as the base.

Materials:

-

2-Chloro-4-phenylpyrimidine (1.0 eq)

-

2-(Methoxymethyl)aniline (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium Carbonate (Cs2CO3) (1.5 eq)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 2-chloro-4-phenylpyrimidine, Pd2(dba)3, Xantphos, and Cs2CO3.

-

Add anhydrous 1,4-dioxane, followed by 2-(methoxymethyl)aniline.

-

Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to afford the final product.

Data Presentation: Product Characterization

| Property | Data |

| Compound Name | N-(2-(methoxymethyl)phenyl)-4-phenylpyrimidin-2-amine |

| Molecular Formula | C18H17N3O |

| Molecular Weight | 291.35 g/mol |

| Appearance | Off-white to pale yellow solid |

| Theoretical Yield | 75-85% (for the second step) |

| Purity (by HPLC) | >95% |

Mechanism of Action and Biological Context

The synthesized N-(2-(methoxymethyl)phenyl)-4-phenylpyrimidin-2-amine is designed to function as a Type I kinase inhibitor, competing with ATP for binding to the active site of the kinase. The 2-aminopyrimidine core is crucial for this activity, as it typically forms two key hydrogen bonds with the backbone amide and carbonyl of a conserved residue in the kinase hinge region.[2][3] This interaction anchors the inhibitor in the active site.

The 4-phenyl substituent is positioned to occupy a hydrophobic pocket, while the 2-(methoxymethyl)aniline moiety can explore a separate region of the ATP binding site. The methoxymethyl group, with its ether oxygen, could potentially form additional hydrogen bonds or water-mediated contacts, which could enhance binding affinity and selectivity for specific kinases.

Representative Kinase Signaling Pathway: EGFR Pathway

Many 2-aminopyrimidine-based inhibitors target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which plays a pivotal role in cell proliferation and survival.[1] Its aberrant activation is a common driver in various cancers.

Caption: Simplified EGFR signaling pathway and the point of intervention.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a novel kinase inhibitor scaffold using 2-(methoxymethyl)aniline. The described Buchwald-Hartwig amination protocol is robust and adaptable, allowing for the generation of a library of analogues for SAR studies. The strategic incorporation of the 2-(methoxymethyl)aniline moiety offers a promising avenue for developing potent and selective kinase inhibitors for therapeutic applications.

References

- Benchchem. (n.d.). Application of 2-Isopropyl-4-methoxyaniline in Medicinal Chemistry: A Scaffolding Approach for Kinase Inhibitors.

-

ResearchGate. (n.d.). Synthesis of compound 115 as N‐phenylpyrimidin‐2‐amine derivative.... Retrieved from [Link]

-

Ma, D., et al. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]

- Google Patents. (n.d.). WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.

- Google Patents. (n.d.). WO2003066613A1 - N-phenyl-2-pyrimidine-amine derivatives.

-

Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

ACS Publications. (2024). Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. Retrieved from [Link]

-

ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Retrieved from [Link]

-

RSC Publishing. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]

-

Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methoxymethyl)aniline. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scienceopen.com [scienceopen.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Use of 2-(Methoxymethyl)aniline in agrochemical development

Application Note: Utilization of 2-(Methoxymethyl)aniline Derivatives in the Development of Next-Generation Tetrazolinone Fungicides

For over two decades, Quinone outside Inhibitor (QoI) fungicides, commonly known as strobilurins, have been the cornerstone of global crop protection. They function by binding to the Qo site of the cytochrome bc1 complex (Complex III) in fungal cells, halting mitochondrial respiration. However, the widespread agricultural reliance on these compounds has led to severe evolutionary pressure, resulting in the rapid spread of the G143A mutation [1]. In this mutation, the substitution of glycine with alanine introduces a methyl group into the Qo binding pocket, creating a steric clash that renders traditional strobilurins (e.g., azoxystrobin) ineffective.

To combat this critical loss of efficacy, Sumitomo Chemical developed Metyltetraprole (trade name Pavecto®), a novel QoI fungicide belonging to FRAC subgroup 11A[1]. Unlike traditional strobilurins, metyltetraprole utilizes a unique tetrazolinone pharmacophore that seamlessly bypasses the G143A steric hindrance[1]. The foundational building block required to construct this revolutionary architecture is 2-(methoxymethyl)aniline , specifically its substituted derivative, 3-methyl-2-(methoxymethyl)aniline[2].

Mechanism of Action: Metyltetraprole bypassing the G143A mutation in Cytochrome b.

Structural Causality: The Role of the Aniline Core

The synthesis of metyltetraprole requires the construction of a highly specific benzene ring bearing three consecutive functional groups[2]. The 2-(methoxymethyl)aniline core provides two critical features:

-

The Amine Group (-NH₂): Serves as the reactive anchor for phosgenation, allowing the subsequent annulation of the tetrazolinone ring.

-

The Methoxymethyl Group (-CH₂OCH₃): Acts as a flexible, electron-rich linker. In the final metyltetraprole molecule, this ether linkage positions the pyrazole and tetrazolinone units in the exact spatial orientation required to dock into the mutated Qo pocket without colliding with the alanine residue at position 143.

Synthetic Architecture & Validated Protocols

The transformation of 3-methyl-2-(methoxymethyl)aniline into the tetrazolinone core is a highly sensitive process requiring strict environmental controls. The following protocols outline the industrial-standard methodology for this conversion[3].

Synthetic workflow from 2-(methoxymethyl)aniline derivative to Metyltetraprole.

Protocol A: Synthesis of 3-Methyl-2-(methoxymethyl)phenyl isocyanate

Objective: Convert the primary amine of the aniline core into a highly reactive isocyanate intermediate.

Step-by-Step Methodology:

-

Reactor Preparation: Purge a jacketed glass reactor with dry N₂. Moisture must be strictly excluded to prevent the hydrolysis of phosgene and the resulting isocyanate.

-

Solvent & Reagent Charging: Charge the reactor with anhydrous toluene (10 volumes relative to the aniline). Add 1.0 equivalent of 3-methyl-2-(methoxymethyl)aniline and 1.2 equivalents of triethylamine (TEA).

-

Thermal Equilibration: Cool the stirring mixture to exactly 10°C using a recirculating chiller.

-

Phosgenation: Slowly dose 1.1 equivalents of phosgene (or triphosgene for laboratory-scale safety) into the reactor. Maintain the internal temperature strictly between 10°C and 14°C [3].

-

Quench & Filtration: Once the reaction is complete, purge excess phosgene with N₂ through a caustic scrubber. Filter the resulting triethylamine hydrochloride salts under an inert atmosphere.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude isocyanate as a pale oil.

Causality & Expert Insights:

-

Why Toluene at 10–14°C? Toluene provides excellent solubility for both the reagents and the product while remaining chemically inert. The 10–14°C thermal window is absolute[3]. Below 10°C, reaction kinetics stall, risking a dangerous accumulation of unreacted phosgene. Above 14°C, the highly nucleophilic starting aniline will aggressively attack the newly formed isocyanate, generating an irreversible diarylurea byproduct.

-

Why Triethylamine? TEA acts as an acid scavenger. Without it, the HCl generated during phosgenation would protonate the starting aniline, forming an insoluble hydrochloride salt that crashes out of solution, halting the reaction.

Self-Validating System (In-Process Control): The protocol is self-validating via ATR-FTIR spectroscopy. The reaction is deemed complete and successful when the broad N-H stretching bands of the aniline (3300–3400 cm⁻¹) completely disappear, replaced by a sharp, intense peak at ~2260 cm⁻¹ , which is the unmistakable cumulative double-bond stretch of the isocyanate (-N=C=O).

Protocol B: Annulation to the Tetrazolinone Core

Objective: Perform a [3+2] cycloaddition on the isocyanate to form the tetrazolinone ring.

Step-by-Step Methodology:

-

Dissolve the crude isocyanate intermediate in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of a silicon-based derivative (e.g., trimethylsilyl azide, TMS-N₃) acting as both the azide source and the catalyst.

-

Heat the mixture to mild reflux (40°C) for 6 hours.

-

Quench the reaction with methanol to desilylate the intermediate, yielding the raw tetrazolinone core.

Causality & Expert Insights: The use of TMS-N₃ rather than sodium azide (NaN₃) ensures homogenous reaction conditions. NaN₃ is poorly soluble in organic solvents, which would require phase-transfer catalysts and introduce water—a fatal flaw when working with moisture-sensitive isocyanates.

Quantitative Data Presentation

The optimization of the isocyanate intermediate is the most critical bottleneck in the commercial viability of metyltetraprole. Table 1 demonstrates the strict parameter dependencies required to achieve industrial-grade yields[3].

Table 1: Optimization of Isocyanate Synthesis from 3-Methyl-2-(methoxymethyl)aniline

| Solvent System | Acid Scavenger | Internal Temp (°C) | Isocyanate Yield (%) | Primary Byproduct |

| Toluene | Triethylamine | 12°C | 95.2% | None (Trace) |

| Toluene | None | 12°C | 45.0% | Aniline HCl Salt |

| Toluene | Triethylamine | 25°C | 61.3% | Diarylurea |

| THF | Triethylamine | 12°C | 78.4% | Solvent Adducts |

| Xylene | Triethylamine | 10°C | 94.1% | None (Trace) |

Table 2 highlights the ultimate biological payoff of this synthetic effort, demonstrating how the tetrazolinone core successfully bypasses the genetic resistance developed by modern fungal pathogens[1][2].

Table 2: Comparative Fungicidal Efficacy (EC₅₀ in mg/L) against Zymoseptoria tritici

| Fungal Strain Profile | Azoxystrobin (Traditional QoI) | Metyltetraprole (Tetrazolinone) | Resistance Factor (Azoxystrobin) |

| Wild-Type (Susceptible) | 0.05 | 0.04 | 1x |

| G143A Mutant (Resistant) | >50.0 | 0.05 | >1000x |

(Note: EC₅₀ values are representative of typical QoI resistance profiles demonstrating the complete restoration of efficacy by metyltetraprole against G143A strains).

References

-

Wikipedia Contributors. "Metyltetraprole." Wikipedia, The Free Encyclopedia. Available at:[Link][1]

-

Sumitomo Chemical Co., Ltd. "Discovery and Development of a Novel Fungicide, Metyltetraprole." Sumitomo Chemical R&D Report. Available at:[Link][2]

-

Molaid / Sumitomo Chemical Company, Limited. "Isocyanate Compound Manufacturing Method (US20180354894A1)." Patent Database. Available at:[Link][3]

Sources

Application Note: Advanced N-Alkylation Strategies for 2-(Methoxymethyl)aniline

Executive Summary

The functionalization of ortho-substituted anilines is a cornerstone of modern pharmaceutical and agrochemical synthesis. Specifically, 2-(methoxymethyl)aniline serves as a critical building block, most notably as a precursor in the synthesis of 2-methoxymethyl-p-phenylenediamine—a highly valued primary intermediate in oxidative cosmetic formulations and dye chemistry[1][2].

Achieving selective mono-N-alkylation of 2-(methoxymethyl)aniline presents unique challenges. The ortho-methoxymethyl group introduces steric hindrance and possesses a labile ether linkage that is sensitive to harsh conditions. This application note details field-proven, self-validating methodologies for the selective N-alkylation of this substrate, bypassing outdated, low-yielding direct alkylation methods in favor of Transition-Metal-Catalyzed Borrowing Hydrogen and Mild Reductive Amination .

Substrate Profiling & Mechanistic Rationale

To design a robust protocol, one must first understand the structural causality dictating the reactivity of 2-(methoxymethyl)aniline:

-

Steric and Electronic Microenvironment : The ortho-methoxymethyl (-CH₂OMe) moiety exerts moderate steric bulk, which naturally suppresses over-alkylation (di-alkylation) compared to unsubstituted anilines. Electronically, the ether oxygen acts as a hemilabile coordinating group. During transition-metal catalysis, this oxygen can temporarily coordinate to metal centers (e.g., Ir or Ru), stabilizing reactive intermediates but also posing a risk of catalyst trapping if the metal is not paired with a sufficiently bulky ligand.

-

Chemical Stability : The methoxymethyl ether is susceptible to cleavage under strongly acidic conditions, which can lead to benzylic carbocation formation and subsequent polymerization. Historical acid-catalyzed N-alkylation methods (e.g., using p-toluenesulfonic acid[3]) risk degrading the substrate. However, patent literature demonstrates that under basic, neutral, or mild reductive conditions, this labile functional group is surprisingly stable and does not participate in unwanted self-coupling side reactions[2].

Based on this profile, the optimal pathways for N-alkylation rely on either the atom-economical Borrowing Hydrogen (Hydrogen Autotransfer) mechanism using alcohols[4], or Reductive Amination using carbonyls.

Figure 1: Decision matrix for selecting the optimal N-alkylation workflow.

Workflow A: Transition-Metal Catalyzed Borrowing Hydrogen

The "borrowing hydrogen" methodology is the premier choice for process-scale N-alkylation due to its green chemistry profile—water is the sole byproduct. By utilizing N-heterocyclic carbene (NHC) complexes of Ir(III)[5], primary alcohols can be used directly as alkylating agents.

Causality of the Catalytic Cycle : The base (KOtBu) deprotonates the alcohol, facilitating its coordination to the Ir(III) center. The catalyst dehydrogenates the alcohol to an aldehyde, simultaneously forming an active [Ir]-hydride species[5]. The aldehyde condenses with 2-(methoxymethyl)aniline to form an imine. Finally, the [Ir]-hydride selectively reduces the imine to the mono-N-alkylated product, regenerating the catalyst. The bulky NHC ligand prevents the ortho-methoxy group of the aniline from permanently poisoning the active metal center.

Figure 2: Hydrogen autotransfer mechanism for the N-alkylation of 2-(methoxymethyl)aniline.

Protocol 1: Iridium-Catalyzed N-Alkylation with Benzyl Alcohol

This protocol utilizes a nitrile-substituted NHC–Ir(III) complex, proven to be highly active for aniline derivatives[5].

Materials:

-

2-(Methoxymethyl)aniline (1.0 mmol)

-

Benzyl alcohol (1.2 mmol)

-

NHC-Ir(III) Catalyst (e.g., complex 2b) (1.0 mol%)

-

Potassium tert-butoxide (KOtBu) (1.5 mmol)

-

Solvent: Toluene (2.0 mL) or solvent-free.

Step-by-Step Methodology:

-

Inert Atmosphere Preparation : In a glovebox or under strict Schlenk conditions, charge a heavy-walled reaction tube with the NHC-Ir(III) catalyst (1.0 mol%) and KOtBu (1.5 mmol). Causality: KOtBu is highly hygroscopic; moisture will quench the base, preventing the crucial initial alcohol deprotonation step.

-

Reagent Addition : Add 2-(methoxymethyl)aniline (1.0 mmol) and benzyl alcohol (1.2 mmol), followed by 2.0 mL of anhydrous toluene.

-

Thermal Activation : Seal the tube and heat the mixture to 120 °C in an oil bath for 24 hours.

-

Self-Validating Checkpoint (1 Hour) : Extract a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹H NMR. You must observe the transient formation of an Ir-hydride species (upfield shift at -10 to -15 ppm) and the aldehyde intermediate[5]. If these are absent, the dehydrogenation cycle has failed—likely due to moisture or oxygen ingress. Abort and restart.

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the catalyst and inorganic salts.

-

Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-benzyl-2-(methoxymethyl)aniline.